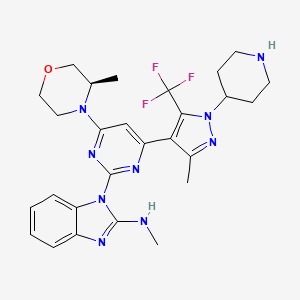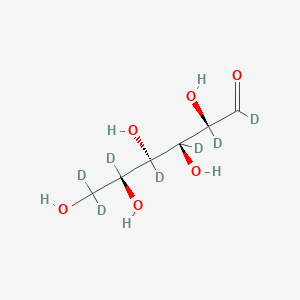
D-mannose-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-mannose-d7 is a deuterium-labeled form of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The deuterium labeling in this compound makes it a valuable compound for scientific research, especially in metabolic studies and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-mannose-d7 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase. These enzymes catalyze the conversion of D-fructose to D-mannose under specific reaction conditions, such as pH and temperature .
Industrial Production Methods
Industrial production of this compound often involves the extraction of D-mannose from biomass raw materials like coffee grounds, konjac flour, and acai berry. The extracted D-mannose is then subjected to deuterium exchange reactions to produce this compound. This method is considered environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
D-mannose-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include D-mannitol, D-gluconic acid, and various glycosylated derivatives. These products have significant applications in the food, pharmaceutical, and cosmetic industries .
Applications De Recherche Scientifique
D-mannose-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes in cells and tissues.
Industry: Used in the production of immunostimulatory agents, anti-tumor agents, and vitamins.
Mécanisme D'action
D-mannose-d7 exerts its effects primarily by inhibiting the adhesion of bacteria to the urothelium. This mechanism involves the binding of D-mannose to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urinary tract lining. This anti-adhesive effect is not considered pharmacological but rather a physical barrier that helps in the prevention of urinary tract infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: An epimer of D-mannose at the C-2 position.
D-fructose: Can be isomerized to produce D-mannose.
D-mannitol: A reduction product of D-mannose.
Uniqueness
D-mannose-d7 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise data in research applications, particularly in drug development and metabolic pathway analysis .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |
Clé InChI |
GZCGUPFRVQAUEE-TUWMFXLCSA-N |
SMILES isomérique |
[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


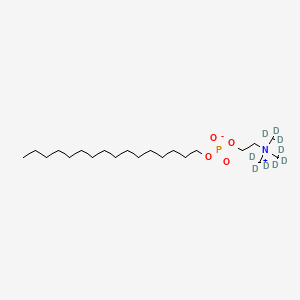
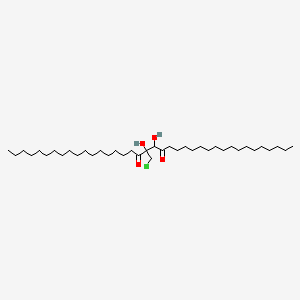

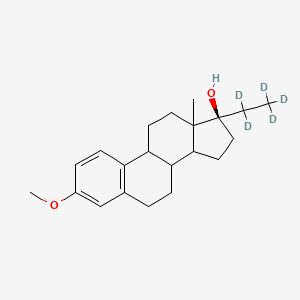
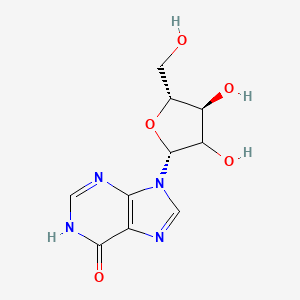
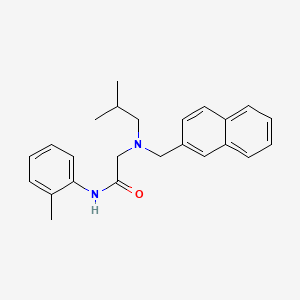
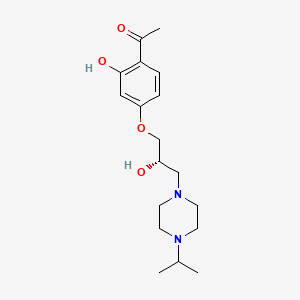
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
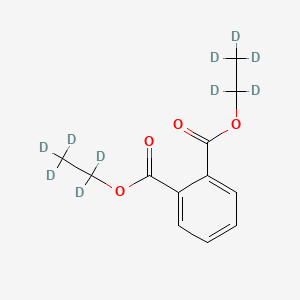
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

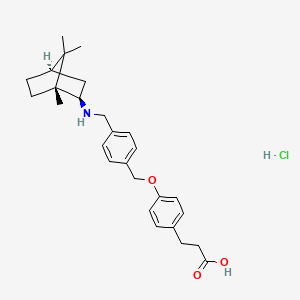
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
